Home > Products > Screening Compounds P95964 > ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate -

ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Catalog Number: EVT-4322704
CAS Number:
Molecular Formula: C20H19FN2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the class of dihydropyrimidinones (DHPs). DHPs are a class of heterocyclic compounds that have gained significant attention in scientific research due to their diverse pharmacological activities. They are known to possess a wide range of biological activities including anti-inflammatory, antibacterial, antiviral, antitumor, and antihypertensive properties. In particular, Ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for its potential as a peroxisome proliferator-activated receptor (PPAR-γ) ligand and its potential implications in the treatment of breast cancer.

Synthesis Analysis

Ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through a multicomponent Biginelli reaction. This reaction involves the condensation of ethyl acetoacetate, 4-fluoro-3-phenoxybenzaldehyde, and urea in the presence of a catalyst. The reaction is typically carried out in an acidic medium and under reflux conditions.

Specifically, the synthesis described in the paper utilizes nano-zirconium dioxide as a catalyst. The polarized surface of the nano-zirconium dioxide, with a partial positive charge of 0.52e at the Zr center and a negative charge of −0.23e at the oxygen center, is found to efficiently catalyze the reaction.

Molecular Structure Analysis

Ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate consists of a dihydropyrimidine ring core substituted at position 4 with a 4-fluoro-3-phenoxyphenyl group, at position 5 with an ethyl carboxylate group, and at position 6 with a methyl group. The molecular structure has been confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, 1H NMR spectroscopy, and 13C NMR spectroscopy. Additionally, computational methods such as density functional theory (DFT) calculations have been employed to further analyze the molecular geometry and electronic properties of this compound.

Mechanism of Action

The primary mechanism of action explored for Ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its ability to act as a PPAR-γ ligand. PPAR-γ is a nuclear receptor involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. By binding to PPAR-γ, this compound can modulate its activity and potentially exert anti-proliferative effects on cancer cells.

Applications

The primary scientific application explored for Ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its potential as an anti-cancer agent, particularly against breast cancer. This compound exhibits an inhibitory effect on the proliferation of MCF-7 breast cancer cells, with an IC50 value of 11.8 μM. Bioinformatic analysis reveals that it interacts with the catalytic site of PPAR-γ, suggesting it could potentially mimic the actions of known PPAR-γ agonists like rosiglitazone.

Compound Description: This compound is a dihydropyrimidine derivative synthesized and characterized using various spectral studies, including UV-Vis, FT-IR, FT-Raman, 1H-NMR, and 13C-NMR. [] Theoretical analysis using Density Functional Theory (DFT) methods provided insights into its harmonic vibrational frequencies, optimized molecular geometry, and molecular stability. []

Relevance: This compound shares the core dihydropyrimidine structure with ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds contain an ethyl ester at the 5-position of the pyrimidine ring and a 6-methyl substituent. The key difference lies in the aryl substituent at the 4-position, with this compound featuring a 3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl group instead of the 4-fluoro-3-phenoxyphenyl group in the target compound. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of novel Biginelli dihydropyrimidines was prepared through a multi-step synthesis involving 4-fluoro nitrobenzene and piperidine. [] The final step involved reacting a 3-oxo-N-(4-(piperidin-1-yl)phenyl)butanamide scaffold with urea and various aldehydes using p-toluene sulphonic acid as a catalyst. [] The synthesized compounds were characterized by 1H-NMR, FT-IR, and Mass spectral analysis and screened for potential antimicrobial, antifungal, and antimalarial activities. []

Relevance: These derivatives belong to the same class of dihydropyrimidines as ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. They share the core 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine scaffold but differ in the substituents at the 4- and 5-positions. While the target compound has an ethyl ester at the 5-position and a 4-fluoro-3-phenoxyphenyl group at the 4-position, these derivatives feature a carboxamide at the 5-position and a 4-(piperidin-1-yl)phenyl group at the 4-position. []

Ethyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4d)

Compound Description: This dihydropyrimidinone (DHP) was synthesized through a nano-zirconium dioxide catalyzed Biginelli reaction. [] It was identified as a potential peroxisome proliferator-activated receptor (PPAR)-γ ligand and exhibited antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 11.8 μM. [] Bioinformatic analysis revealed its potential binding within the PPAR-γ catalytic site. []

Ethyl 4-(3′-methoxy-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e)

Compound Description: This DHP, like compound 4d, was synthesized via a nano-zirconium dioxide catalyzed Biginelli reaction and evaluated for PPAR-γ activity. [] It exhibited moderate antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 15.8 μM. []

Relevance: This compound shares the core 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate structure with ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The primary structural difference lies in the aryl group at the 4-position, with this compound possessing a 3′-methoxy-[1,1′-biphenyl]-4-yl substituent instead of a 4-fluoro-3-phenoxyphenyl group. []

Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives (4a-f)

Compound Description: This series of derivatives was synthesized using an ionic liquid ([Et3NH][HSO4])-promoted method and involved coupling chromone and pyrimidine moieties. [] These compounds were evaluated for their in vitro antifungal and antibacterial activities using National Committee for Clinical Laboratory Standards (NCCLS) protocols. []

Relevance: These derivatives are structurally related to ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, sharing the core ethyl 6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate framework. The key difference lies in the aryl group at the 4-position. These derivatives feature a 6-substituted-4-oxo-4H-chromen-3-yl substituent, while the target compound possesses a 4-fluoro-3-phenoxyphenyl group. []

4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives (6a-f)

Compound Description: This series of chromone-pyrimidine coupled derivatives was synthesized using an ionic liquid-promoted approach, similar to the 4a-f series. [] These compounds were evaluated for in vitro antifungal and antibacterial activities, with compound 6f showing equipotent activity against Candida albicans compared to the standard drug miconazole. [] Additional studies, including DdlB enzyme assay, ergosterol extraction, molecular docking, and toxicity studies, were conducted to investigate their mode of action and safety profile. []

Relevance: These derivatives are structurally related to ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, sharing the core 6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine scaffold. Instead of an ethyl ester at the 5-position, these derivatives feature a carbohydrazide moiety. Additionally, the 4-position is substituted with a 6-substituted-4-oxo-4H-chromen-3-yl group, differing from the 4-fluoro-3-phenoxyphenyl substituent in the target compound. []

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Derivatives

Compound Description: This series of 25 pyrimidone derivatives was evaluated for their xanthine oxidase (XO) inhibitory activity. [] Twenty-two compounds exhibited good to weak inhibition with IC50 values ranging from 14.4 to 418 µM. [] Compounds 3, 14, 15, 18, and 21-23 demonstrated significant inhibitory activity and were further analyzed for their kinetic parameters and cytotoxicity. []

Relevance: These derivatives share the core ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate scaffold with ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The key distinction lies in the substituent at the 4-position, which varies among the derivatives. In contrast, the target compound specifically possesses a 4-fluoro-3-phenoxyphenyl group at the 4-position. []

Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Compound Description: These compounds were synthesized by condensing ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with 6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives. [] The resulting compounds were further reacted with benzaldehyde to obtain a series of 4-(2-(1-(4-([1,1'-biphenyl]-4-yl)-3-(hydroxyl(phenyl)aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide derivatives. [] These compounds were characterized using analytical and spectral methods and evaluated for their antimicrobial activity against various bacteria and fungi. []

Compound Description: This series of novel bis[tetrahydropyrimidine]alkane derivatives was synthesized through a Biginelli condensation reaction involving ethyl acetoacetate, urea or thiourea, and appropriate bis(aldehydes). []

Relevance: These bis-compounds are related to ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate through their incorporation of two units of the 6-methyl-2-oxo (or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ester core structure. They differ from the target compound by being linked via a phenoxyalkane bridge and lacking the 4-fluoro-3-phenoxyphenyl substituent present in the target compound. []

Properties

Product Name

ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-(4-fluoro-3-phenoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C20H19FN2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H19FN2O4/c1-3-26-19(24)17-12(2)22-20(25)23-18(17)13-9-10-15(21)16(11-13)27-14-7-5-4-6-8-14/h4-11,18H,3H2,1-2H3,(H2,22,23,25)

InChI Key

VMZQRWXELZRTAO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.